![molecular formula C10H10N2O2 B13921280 Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
Methyl 4-[amino(cyano)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[amino(cyano)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a cyano group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[amino(cyano)methyl]benzoate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the esterification of 4-aminobenzoic acid with methyl salicylate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[amino(cyano)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide as a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-[amino(cyano)methyl]benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[amino(cyano)methyl]benzoate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: This compound is similar in structure but lacks the cyano group.
Methyl 4-cyanobenzoate: This compound has a cyano group but lacks the amino group.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 4-[amino(cyano)methyl]benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,9H,12H2,1H3 |
InChI Key |
HQAFTZSXUUXXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
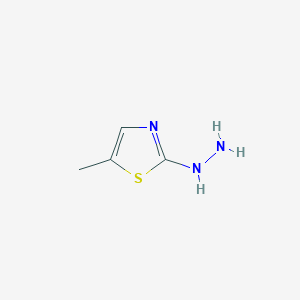
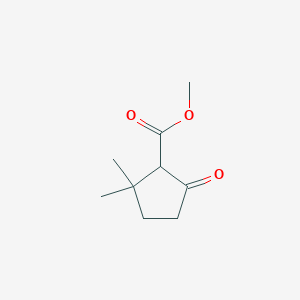



![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
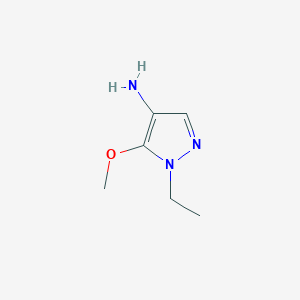
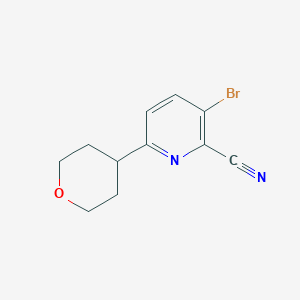

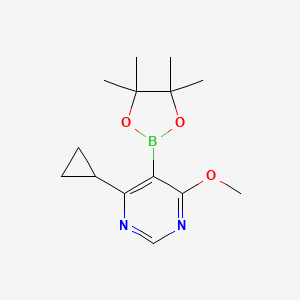
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
